molecular formula C11H19NO4 B2627148 2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid CAS No. 2460751-10-2

2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid

Cat. No. B2627148
CAS RN: 2460751-10-2
M. Wt: 229.276
InChI Key: LDANXTRYTARDBH-UHFFFAOYSA-N
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Description

2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid, also known as MMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study demonstrated the synthesis of novel compounds related to 2-azetidinones, showing significant in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
  • Another research outlined the synthesis of 2-azetidinones derived from pyrazin dicarboxylic acid, revealing excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).

Reactions with Thiols and Alcohols

  • Research on the reactions of oxazoline with thiols and alcohols provided insights into the synthesis of various azetidinone derivatives (Corbett & Stoodley, 1975).

Role in Antibiotic Synthesis

  • A study highlighted the synthesis of azetidinone-4-yl acetic acid, an important intermediate in thienamycin total synthesis, based on dianion chemistry (Shinkai et al., 1982).

Modification for Enhanced Antibacterial Activity

  • Research on the chemical modification of sulfazecin synthesized 2-azetidinone-1-sulfonic acids with enhanced antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

Synthesis and Biological Activity of Derivatives

  • A study focused on the synthesis and evaluation of substituted azetidinone derivatives, highlighting significant antimicrobial activity (Woulfe & Miller, 1985).
  • Another research synthesized new Schiff bases from chalcone and evaluated their antibacterial and antifungal activities, showing promise as novel antimicrobial agents (Patel & Patel, 2017).

Catalytic Asymmetric Addition

  • Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol evaluated its use in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Synthesis of Novel Amino Acid Derivatives

  • A recent study described a synthetic route for novel heterocyclic amino acid derivatives containing azetidine and oxetane rings, confirming their structures via spectroscopic analysis (Gudelis et al., 2023).

properties

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(12,4)7-8(13)14/h5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANXTRYTARDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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